2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide is C10H13N5O3S . The InChI string, which represents the structure of the molecule, isInChI=1S/C17H26N4O4S/c1-4-6-7-8-9-10-21-13-14 (20 (3)16 (24)19-15 (13)23)18-17 (21)26-11-12 (22)25-5-2/h4-11H2,1-3H3, (H,19,23,24)
. The Canonical SMILES, another representation of the molecular structure, is CCCCCCCN1C2=C (N=C1SCC (=O)OCC)N (C (=O)NC2=O)C
. Physical and Chemical Properties Analysis
The molecular weight of 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide is 283.31. Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 11 . The Exact Mass is 382.16747650 g/mol, and the Monoisotopic Mass is also 382.16747650 g/mol . The Topological Polar Surface Area is 119 Ų .Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition and Cancer Therapy
One notable application of analogs related to 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide is in the field of cancer therapy. Studies have shown that bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities, are potent and selective inhibitors of kidney-type glutaminase (GLS). This inhibition is significant since GLS plays a crucial role in cancer cell growth and survival. Such compounds have demonstrated effectiveness in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Activities
Another area of application is in antimicrobial research. Compounds with structural features similar to 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide, such as N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, have shown potential as anti-bacterial agents. They exhibit notable inhibitory effects against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).
Antiprotozoal Activity
Research has also demonstrated the antiprotozoal activity of compounds structurally related to 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide. For instance, 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds have exhibited strong activity, sometimes surpassing that of established drugs like metronidazole (Pérez‐Villanueva et al., 2013).
Anti-HIV Activity
Analogous compounds have also been explored for their potential in HIV treatment. Ethyl 2-alkyl-4-aryl-3-oxobutyrates, after undergoing a series of chemical reactions, yielded 5-alkyl-6-(arylmethyl)uracils, which were tested for their activity against HIV-1. The synthesized thio analogs of these compounds were found to be extremely potent (Danel et al., 1996).
Wirkmechanismus
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide acts as a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R). AT2R is involved in the regulation of pain signaling pathways. By blocking this receptor, the compound can potentially alleviate chronic pain.
Eigenschaften
IUPAC Name |
2-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c1-3-15-6-7(12-10(15)19-4-5(11)16)14(2)9(18)13-8(6)17/h3-4H2,1-2H3,(H2,11,16)(H,13,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGDSVKMCXRXMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.